molecular formula C11H9F3O2 B8701086 Cyclopropyl(4-(trifluoromethoxy)phenyl)methanone

Cyclopropyl(4-(trifluoromethoxy)phenyl)methanone

Cat. No. B8701086
M. Wt: 230.18 g/mol
InChI Key: GPRGOPVFXCAWHP-UHFFFAOYSA-N
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Patent
US04975451

Procedure details

Under a nitrogen atmosphere, 10% of a solution of 119.0 grams (0.98 mole) of cyclopropyl bromide in 125 mL of tetrahydrofuran was added to a suspension of 25.5 grams (1.03 moles) of magnesium turnings in 300 mL of tetrahydrofuran. The reaction was initiated by warming the reaction mixture to 35° C. Upon initiation of the reaction the remainder of the bromide/tetrahydrofuran solution was added dropwise while maintaining the reaction mixture temperature at 40°-50° C. The complete addition required approximately 90 minutes, after which time the reaction mixture was stirred at 40°-50° C. for an additional 1 hour. The reaction mixture was cooled to 15°-20° C., and 140.0 grams (0.75 mole) of 4-trifluoromethoxybenzonitrile was added dropwise during a 90 minute period. The reaction mixture temperature was maintained at 25° C. or less throughout the addition. Upon completion of the addition the reaction mixture was allowed to return to ambient temperature where it stirred for 18 hours. After this time the reaction mixture was poured into 1000 mL of cold (10° C.) aqueous 2N hydrochloric acid. The mixture was stirred for 1 hour, and then it was extracted with one 1000 mL portion and two 50 mL portions of diethyl ether. The combined extracts were concentrated under reduced pressure to a residue. The residue was redissolved in 2000 mL of diethyl ether, and the solution was washed in turn with two 500 mL portions of aqueous 1N hydrochloric acid, one 500 mL portion of an aqueous solution saturated with sodium bicarbonate, two 500 mL portions of water, and one 300 mL portion of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was distilled under high vacuum yielding 149.7 grams of 4-trifluoromethoxyphenyl cyclopropyl ketone; b.p. 53°-56° C./0.04 mm.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
bromide tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
140 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(Br)CC1.[Mg].[Br-].[O:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.[F:12][C:13]([F:24])([F:23])[O:14][C:15]1[CH:22]=[CH:21][C:18](C#N)=[CH:17][CH:16]=1.Cl>O1CCCC1>[CH:10]1([C:11]([C:18]2[CH:17]=[CH:16][C:15]([O:14][C:13]([F:12])([F:23])[F:24])=[CH:22][CH:21]=2)=[O:7])[CH2:8][CH2:9]1 |f:2.3|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
119 g
Type
reactant
Smiles
C1(CC1)Br
Name
Quantity
25.5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
bromide tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].O1CCCC1
Step Three
Name
Quantity
140 g
Type
reactant
Smiles
FC(OC1=CC=C(C#N)C=C1)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
after which time the reaction mixture was stirred at 40°-50° C. for an additional 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture temperature at 40°-50° C
ADDITION
Type
ADDITION
Details
The complete addition required approximately 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 15°-20° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture temperature was maintained at 25° C. or less throughout the addition
ADDITION
Type
ADDITION
Details
Upon completion of the addition the reaction mixture
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
it was extracted with one 1000 mL portion and two 50 mL portions of diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts were concentrated under reduced pressure to a residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in 2000 mL of diethyl ether
WASH
Type
WASH
Details
the solution was washed in turn with two 500 mL portions of aqueous 1N hydrochloric acid, one 500 mL portion of an aqueous solution saturated with sodium bicarbonate, two 500 mL portions of water, and one 300 mL portion of an aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residual oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C(=O)C1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 149.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.